

# Sabizabulin VERU-111 colchicine binding site inhibitors

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Sabizabulin

CAS No.: 1332881-26-1

Cat. No.: S516751

[Get Quote](#)

## Sabizabulin Overview

| Attribute          | Description                                                                                                           |
|--------------------|-----------------------------------------------------------------------------------------------------------------------|
| Molecular Target   | Tubulin (binds colchicine site on $\beta$ -tubulin and novel site on $\alpha$ -tubulin) [1] [2].                      |
| Primary Mechanism  | Inhibits tubulin polymerization, causes microtubule depolymerization, disrupts cytoskeleton [3] [1].                  |
| Key Differentiator | Not a substrate for P-glycoprotein (P-gp) drug efflux pump, can overcome P-gp mediated taxane resistance [4] [5] [1]. |
| Administration     | Oral bioavailability [4] [3] [5].                                                                                     |

## Comparison with Taxanes

The following table provides a direct, data-driven comparison between **sabizabulin** and taxanes based on preclinical and clinical evidence.

| Feature                    | Sabizabulin (VERU-111)                                                                                                                                                  | Taxanes (e.g., Paclitaxel, Docetaxel)                                     |
|----------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------|
| Binding Site               | Colchicine-binding site on $\beta$ -tubulin [4] [5].                                                                                                                    | Taxane-binding site on $\beta$ -tubulin [5].                              |
| Effect on Microtubules     | Destabilizes (inhibits polymerization) [3] [5].                                                                                                                         | Stabilizes (prevents depolymerization) [5].                               |
| Oral Bioavailability       | Yes [4] [3] [5].                                                                                                                                                        | No (requires IV infusion) [5].                                            |
| P-gp Substrate             | No (overcomes P-gp mediated resistance) [4] [5] [1].                                                                                                                    | Yes (susceptible to P-gp mediated resistance) [5].                        |
| Key Preclinical Efficacy   | Low nanomolar IC50 in HER2+ breast cancer cells; inhibits growth in TNBC, HER2+ breast cancer, and prostate cancer xenograft/PDX models; suppresses metastasis [4] [5]. | Established efficacy in multiple cancers, but resistance can develop [5]. |
| Common Clinical Toxicities | Predominantly Grade 1-2 diarrhea, fatigue, nausea; no significant neutropenia or neurotoxicity observed in clinical trials [3] [6] [7].                                 | Dose-limiting neurotoxicity and neutropenia (common) [4] [5].             |

## Key Experimental Data and Protocols

Supporting experimental data and detailed methodologies are crucial for evaluating **sabizabulin**.

### In Vitro Anti-Proliferation Assay (MTT/XTT)

- **Purpose:** Determine concentration that inhibits 50% of cell proliferation (IC50) [5].
- **Protocol Summary:** Seed HER2+ breast cancer cells (e.g., BT474, SKBR3). After 24 hours, treat with **sabizabulin** or control (e.g., paclitaxel, colchicine) across a concentration range (e.g., 0.1 nM to 1000 nM) for 72 hours. Add MTT/XTT reagent and measure absorbance. Calculate IC50 using non-linear regression [5].
- **Key Result:** **Sabizabulin** exhibits low nanomolar IC50 values against HER2+ breast cancer cell lines, demonstrating potent anti-proliferative activity [4] [5].

## Clonogenic Survival Assay

- **Purpose:** Test ability of a single cell to form a colony after drug treatment [5].
- **Protocol Summary:** Seed cells at low density. Treat with **sabizabulin** at various concentrations for 14-21 days, refreshing drug/media every 3-4 days. Fix and stain colonies with crystal violet, then count [5].
- **Key Result:** **Sabizabulin** treatment significantly reduces both the number and size of colonies in a concentration-dependent manner [4] [5].

## Apoptosis Assay (Caspase-3/9 and PARP Cleavage)

- **Purpose:** Quantify drug-induced programmed cell death [3].
- **Protocol Summary:** Treat cells (e.g., prostate cancer models) with **sabizabulin**. Use Western blotting to detect cleavage/activation of caspase-3, caspase-9, and PARP [3].
- **Key Result:** **Sabizabulin** activates caspase-3 and -9 and cleaves PARP, confirming induction of apoptosis [3].

## In Vivo Xenograft/PDX Tumor Growth and Metastasis Models

- **Purpose:** Evaluate efficacy in inhibiting primary tumor growth and metastasis [4] [5].
- **Protocol Summary:** Implant HER2+ cancer cells (BT474) or a patient-derived xenograft (HCI-12) into immunodeficient mice. Once tumors establish, randomize mice into groups receiving vehicle control, **sabizabulin** (orally daily), or paclitaxel (intraperitoneally). Measure primary tumor volume over time. For metastasis, inject luciferase-tagged tumor cells via tail vein and monitor lung metastasis using bioluminescent imaging [4] [5].
- **Key Result:** **Sabizabulin** significantly inhibits primary tumor growth and reduces lung metastasis comparable to paclitaxel, but with the advantage of oral dosing and lower toxicity [4] [5].

## Mechanism of Action and Resistance Pathway

The diagram below illustrates **sabizabulin**'s unique mechanism and how it overcomes a key taxane resistance pathway.



[Click to download full resolution via product page](#)

## Key Insights for Researchers

- **Overcoming Taxane Resistance:** **Sabizabulin** is not a P-gp substrate, making it a strong candidate for treating tumors with multidrug resistance [4] [5] [1]
- **Favorable Safety Profile:** The absence of significant neurotoxicity and neutropenia in clinical trials could allow for longer treatment durations and improved quality of life [3] [6] [7]
- **Oral Route Convenience:** Oral bioavailability offers a significant practical advantage over intravenous taxanes, potentially enabling chronic administration in outpatient settings [4] [5]
- **Synergistic Potential:** Preclinical data in HER2+ breast cancer suggests **sabizabulin** may be synergistic with targeted agents like lapatinib, even in lapatinib-resistant settings [5]

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. - Wikipedia Sabizabulin [en.wikipedia.org]
2. VERU-111 | Microtubule Associated inhibitor | Mechanism [selleckchem.com]
3. A Phase Ib/II Study of Sabizabulin, a Novel Oral ... [pmc.ncbi.nlm.nih.gov]
4. Sabizabulin, a Potent Orally Bioavailable Colchicine Binding ... [pubmed.ncbi.nlm.nih.gov]
5. Sabizabulin, a Potent Orally Bioavailable Colchicine ... [pmc.ncbi.nlm.nih.gov]
6. Press Releases [ir.verupharma.com]
7. Veru Announces Positive Phase 1b/2 Clinical Study ... [ir.verupharma.com]

To cite this document: Smolecule. [Sabizabulin VERU-111 colchicine binding site inhibitors]. Smolecule, [2026]. [Online PDF]. Available at:  
[<https://www.smolecule.com/products/b516751#sabizabulin-veru-111-colchicine-binding-site-inhibitors>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)